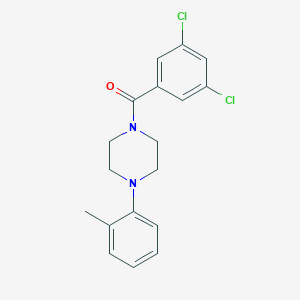

1-(3,5-二氯苯甲酰基)-4-(2-甲基苯基)哌嗪

描述

1-(3,5-dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds featuring a nitrogen-containing six-membered ring. These compounds are of interest in medicinal chemistry due to their pharmacological properties and serve as building blocks in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of chlorobenzoyl groups with methylphenyl piperazines under specific conditions. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, was synthesized from 4-chlorobenzophenone via reduction, bromination, and reaction with anhydrous piperazine, achieving a final product with high purity and yield, suggesting similar synthetic routes may be applicable for the target compound (Dong Chuan-min, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray diffraction studies, which provide detailed insights into the crystalline structure and molecular conformation. For example, the synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione revealed the coplanar arrangement of rings and the non-planar nature of the molecule, stabilized by van der Waals and dipole-dipole forces, indicating the importance of molecular structure analysis in understanding the compound's physical properties (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

The chemical properties of piperazine derivatives are influenced by their functional groups and molecular structure. For example, studies on the synthesis of various piperazine derivatives have explored their reactions with different reagents to produce compounds with potential biological activities, highlighting the versatility of piperazines in chemical synthesis and their reactivity depending on the substitution pattern on the ring (J. Narendra Sharath Chandra et al., 2006).

科学研究应用

哌嗪衍生物作为治疗剂

哌嗪是一种六元含氮杂环,由于存在于大量具有各种治疗用途的知名药物中,因此在药物的合理设计中发挥着至关重要的作用。这些应用包括但不限于抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。对哌嗪核上的取代模式进行轻微修改可以显着改变所得分子的药用潜力,这表明哌嗪可以成为药物发现的灵活构建模块。这种灵活性在中枢神经系统药物、抗癌药、心脏保护剂、抗病毒药、抗结核药、抗炎药、抗糖尿病药和抗组胺药的开发中以及止痛药和造影应用中很明显。探索哌嗪环不同活性的研究显着增加,表明其作为药效团具有广泛的潜力和成功的出现。发现哌嗪环上存在的取代基的修饰对所得分子的药代动力学和药效动力学因素有显着影响,这强调了对这种基序进行进一步治疗研究的重要性 (Rathi、Syed、Shin 和 Patel,2016 年)。

哌嗪衍生物的抗分枝杆菌活性

据报道,哌嗪及其类似物表现出显着的抗分枝杆菌活性,特别是对结核分枝杆菌 (MTB),包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株。这篇综述重点介绍了基于哌嗪的有效抗结核分子的设计、原理和构效关系 (SAR),旨在协助开发更安全、更有选择性和更具成本效益的抗分枝杆菌剂。此类努力对于解决差距和利用已报道的对抗结核病策略至关重要 (Girase、Dhawan、Kumar、Shinde、Palkar 和 Karpoormath,2020 年)。

哌嗪衍生物在药物代谢中的作用

芳基哌嗪衍生物的代谢和处置,特别是那些用于治疗抑郁症、精神病或焦虑症的代谢,涉及广泛的全身性和全身性代谢,包括 CYP3A4 依赖性 N-脱烷基化成 1-芳基哌嗪。已知这些代谢物具有多种血清素受体相关效应,以及其他神经递质受体亲和力。广泛的组织分布,包括大脑,以及随后由 CYP2D6 依赖性氧化进行的生物转化,突出了这些化合物的复杂药代动力学特征,以及需要进一步探索它们的药理作用和在芳基哌嗪衍生物治疗作用中的潜在作用 (Caccia,2007 年)。

属性

IUPAC Name |

(3,5-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-6-8-22(9-7-21)18(23)14-10-15(19)12-16(20)11-14/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEZZUGDWWDBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)

![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)

![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)

![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)

![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)